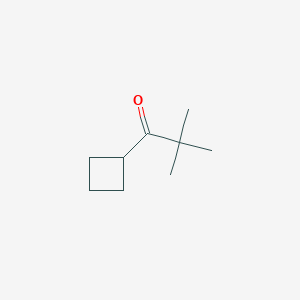
1-Cyclobutyl-2,2-dimethylpropan-1-one
Overview
Description
1-Cyclobutyl-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It is characterized by a cyclobutyl group attached to a 2,2-dimethylpropan-1-one moiety. This compound is primarily used for research purposes and has various applications in synthetic chemistry.
Preparation Methods
The synthesis of 1-Cyclobutyl-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutane carboxylic acid chloride with t-butyl magnesium chloride in the presence of cuprous iodide as a catalyst . The reaction is carried out in dry ether under an argon atmosphere at -70°C. After the addition of t-butyl magnesium chloride, the mixture is stirred and allowed to reach room temperature, followed by the addition of water to complete the reaction.
Chemical Reactions Analysis
1-Cyclobutyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ether, catalysts such as cuprous iodide, and specific temperature controls to ensure the desired reaction pathway.
Scientific Research Applications
1-Cyclobutyl-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While specific biological applications are limited, the compound can be used in the development of new pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2,2-dimethylpropan-1-one depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. For example, in oxidation reactions, the ketone group is targeted by oxidizing agents, leading to the formation of carboxylic acids or other oxidized products. The cyclobutyl group can also participate in ring-opening reactions under certain conditions, providing access to a range of different products.
Comparison with Similar Compounds
1-Cyclobutyl-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Cyclobutyl methyl ketone: Similar in structure but lacks the dimethyl groups, leading to different reactivity and applications.
Cyclobutyl ethyl ketone: Contains an ethyl group instead of the dimethyl groups, resulting in variations in physical and chemical properties.
Cyclobutyl isopropyl ketone: Features an isopropyl group, which affects its steric and electronic properties compared to this compound.
Properties
IUPAC Name |
1-cyclobutyl-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)8(10)7-5-4-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBVXYJTFFATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














